molecular formula C22H23N7O2 B12355094 (2R)-2-amino-2-cyclohexyl-N-[2-(1-methylpyrazol-4-yl)-9-oxo-3,10,11-triazatricyclo[6.4.1.04,13]trideca-1(13),2,4,7,11-pentaen-6-ylidene]acetamide

(2R)-2-amino-2-cyclohexyl-N-[2-(1-methylpyrazol-4-yl)-9-oxo-3,10,11-triazatricyclo[6.4.1.04,13]trideca-1(13),2,4,7,11-pentaen-6-ylidene]acetamide

Cat. No.: B12355094
M. Wt: 417.5 g/mol
InChI Key: MCMDAJIJYSDUCF-LJQANCHMSA-N
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Description

(2R)-2-amino-2-cyclohexyl-N-[2-(1-methylpyrazol-4-yl)-9-oxo-3,10,11-triazatricyclo[6.4.1.04,13]trideca-1(13),2,4,7,11-pentaen-6-ylidene]acetamide is a complex organic compound characterized by its unique tricyclic structure. This compound is of significant interest in various fields of scientific research due to its potential biological and chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2R)-2-amino-2-cyclohexyl-N-[2-(1-methylpyrazol-4-yl)-9-oxo-3,10,11-triazatricyclo[6.4.1.04,13]trideca-1(13),2,4,7,11-pentaen-6-ylidene]acetamide typically involves multiple steps, including the formation of the tricyclic core and subsequent functionalization. The reaction conditions often require precise control of temperature, pH, and solvent choice to ensure high yield and purity.

Industrial Production Methods

Industrial production methods for this compound may involve continuous flow synthesis techniques to enhance efficiency and scalability. These methods often utilize automated systems to maintain consistent reaction conditions and reduce the risk of human error.

Chemical Reactions Analysis

Types of Reactions

This compound can undergo various chemical reactions, including:

    Oxidation: Involves the addition of oxygen or removal of hydrogen.

    Reduction: Involves the addition of hydrogen or removal of oxygen.

    Substitution: Involves the replacement of one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The conditions for these reactions typically involve controlled temperatures and specific solvents to facilitate the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction may produce alcohols or amines.

Scientific Research Applications

(2R)-2-amino-2-cyclohexyl-N-[2-(1-methylpyrazol-4-yl)-9-oxo-3,10,11-triazatricyclo[6.4.1.04,13]trideca-1(13),2,4,7,11-pentaen-6-ylidene]acetamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its therapeutic potential in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(2R)-2-amino-2-cyclohexyl-N-[2-(1-methylpyrazol-4-yl)-9-oxo-3,10,11-triazatricyclo[6.4.1.04,13]trideca-1(13),2,4,7,11-pentaen-6-ylidene]acetamide is unique due to its tricyclic structure and specific functional groups, which confer distinct chemical and biological properties compared to similar compounds.

Properties

Molecular Formula

C22H23N7O2

Molecular Weight

417.5 g/mol

IUPAC Name

(2R)-2-amino-2-cyclohexyl-N-[2-(1-methylpyrazol-4-yl)-9-oxo-3,10,11-triazatricyclo[6.4.1.04,13]trideca-1(13),2,4,7,11-pentaen-6-ylidene]acetamide

InChI

InChI=1S/C22H23N7O2/c1-29-11-13(9-25-29)20-16-10-24-28-21(30)15-7-14(8-17(27-20)18(15)16)26-22(31)19(23)12-5-3-2-4-6-12/h7-12,19H,2-6,23H2,1H3,(H,28,30)/t19-/m1/s1

InChI Key

MCMDAJIJYSDUCF-LJQANCHMSA-N

Isomeric SMILES

CN1C=C(C=N1)C2=NC3=CC(=NC(=O)[C@@H](C4CCCCC4)N)C=C5C3=C2C=NNC5=O

Canonical SMILES

CN1C=C(C=N1)C2=NC3=CC(=NC(=O)C(C4CCCCC4)N)C=C5C3=C2C=NNC5=O

Origin of Product

United States

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